2-Mercaptothiazole
Overview
Description
2-Mercaptothiazole is an organosulfur compound with the formula C3H3NS2 . It has a molecular weight of 117.193 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies . One common method involves the reaction of 2-aminothiophenol and carbon disulfide .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C3H3NS2 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. For instance, it reacts with sulfur and/or rubber hydrocarbon to form intermediate compounds . These intermediates then react to form sulfur crosslinks .Physical and Chemical Properties Analysis
This compound is a solid crystalline substance . It has a melting point of 80 °C . The compound is insoluble in water but dissolves upon the addition of base .Scientific Research Applications
Antimicrobial Activity
2-Mercaptothiazole demonstrates significant antimicrobial properties. A study by Kuznetsova et al. (2017) found that MBT, immobilized in a layered double hydroxide structure, exhibited effective antibacterial effects under various conditions, suggesting potential use in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).
Enzyme Inhibition
MBT has been identified as a potent inhibitor of banana polyphenoloxidase, as reported by Palmer and Roberts (1967). This inhibition can significantly delay substrate oxidation, indicating potential applications in food preservation and enzymatic research (Palmer & Roberts, 1967).
Bioactive Compound
MBT and its derivatives have shown a range of bioactivities. Azam and Suresh (2012) highlight their antimicrobial, antifungal, and enzyme-inhibitory properties, along with potential activities in various medical conditions, suggesting broad pharmacological applications (Azam & Suresh, 2012).
Corrosion Inhibition
The compound is also used for corrosion inhibition. For instance, Finšgar and Merl (2014) investigated MBT as a corrosion inhibitor for copper in chloride solutions, highlighting its protective capabilities and potential for industrial applications (Finšgar & Merl, 2014).
Cancer Research
In cancer research, Kini, Swain, and Gandhi (2007) explored benzothiazole derivatives, synthesized using this compound, for their cytotoxic effects against human cervical cancer cell lines. This suggests its potential in developing new anticancer drugs (Kini, Swain, & Gandhi, 2007).
Lipid Analysis
Astigarraga et al. (2008) used MBT as a matrix for analyzing lipids from tissue extracts, demonstrating its utility in lipidomics and bioanalytical chemistry (Astigarraga et al., 2008).
Industrial Applications
Wu et al. (2012) reviewed the applications of 2-Mercaptobenzothiazole in industrial processes like rubber vulcanization and its emerging uses in synthetic chemistry (Wu et al., 2012).
Environmental and Health Monitoring
Studies like the one by Murawski et al. (2020) on the presence of 2-MBT in urine samples from German children and adolescents, emphasize its relevance in environmental health and human biomonitoring (Murawski et al., 2020).
Metal Ion Transport
2-Mercaptobenzothiazole has been utilized as a carrier for the selective transport of silver ions, as per the study by Akhond and Tashkhourian (2003), indicating its application in membrane technology and metallurgy (Akhond & Tashkhourian, 2003).
Antiviral and Anti-Infective Research
The compound has shown potential in antiviral and anti-infective drug development, as explored in research by Aly et al. (2020), opening avenues in pharmaceutical research (Aly et al., 2020).
Mechanism of Action
The mechanism of action of 2-Mercaptothiazole is complex and not fully understood. It is well documented that MBT and activators (zinc stearate, or zinc oxide and stearic acid) undergo an initial reaction . These reaction products then react with sulfur and/or rubber hydrocarbon to form intermediate compounds . These intermediates then react in some manner to form sulfur crosslinks .
Safety and Hazards
Properties
IUPAC Name |
3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVLSHAVSIYKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205381 | |
Record name | Thiazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82358-09-6, 5685-05-2 | |
Record name | 2-Thiazolethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82358-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5685-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazoline-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Mercaptothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24294 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazoline-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50205381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2(3H)-Thiazolethione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.047 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Thiazolethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOLINE-2-THIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I103PUS4QR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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